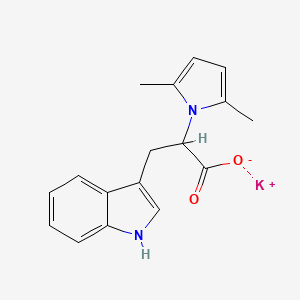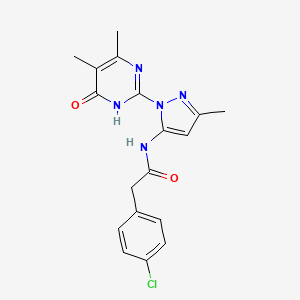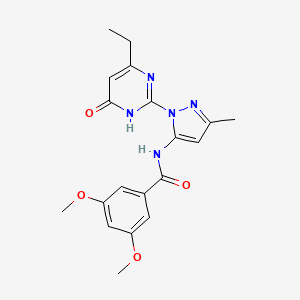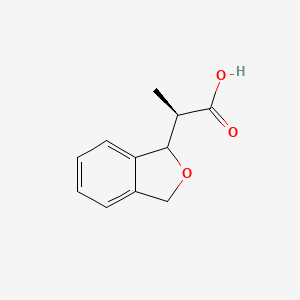![molecular formula C23H29N5O B2963099 6-allyl-5-methyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902024-13-9](/img/structure/B2963099.png)
6-allyl-5-methyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities . They have been studied for their potential as therapeutic agents for various conditions, including acute lung injury .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various synthetic pathways have been developed for the preparation and post-functionalization of this scaffold . For example, one study used a Cu(I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates to create triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they have been evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages .
科学的研究の応用
Synthesis and Inhibitory Activity
Pyrazolopyrimidine derivatives, such as those mentioned in studies, have been synthesized and evaluated for their inhibitory activities against specific enzymes or receptors. For instance, a series of 6-phenylpyrazolo[3,4-d]pyrimidones demonstrated specific inhibition of cyclic GMP phosphodiesterase, showcasing potential for treating conditions like hypertension (B. Dumaitre & N. Dodic, 1996). These findings underscore the importance of the pyrazolopyrimidine scaffold in developing new therapeutic agents with selective action profiles.
Crystal Structure and Anticancer Activity
The crystal structure of pyrazolopyrimidine derivatives provides valuable insights into their molecular configuration and interaction with biological targets. For example, a compound with a similar structure demonstrated moderate anticancer activity, suggesting the potential of such molecules in cancer research and treatment strategies (Lu Jiu-fu et al., 2015).
Analgesic and Anti-inflammatory Activities
Research on new visnagen and khellin furochromone pyrimidine derivatives highlighted their analgesic and anti-inflammatory activities. Such studies reveal the potential of pyrazolopyrimidine compounds in developing new pain and inflammation management therapies (A. Abu‐Hashem & M. Youssef, 2011).
Cognitive Impairment Treatment
The discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1) from the pyrazolopyrimidinone series illustrates the potential of these compounds in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, such as schizophrenia and Alzheimer's disease (Peng Li et al., 2016).
Antihypertensive Agents
Some pyrazolopyrimidine derivatives have shown promising antihypertensive activity in vitro and in vivo, indicating their potential as novel antihypertensive agents (S. M. Bayomi et al., 1999).
作用機序
While the specific mechanism of action for “6-allyl-5-methyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is not known, pyrazolo[1,5-a]pyrimidines have been found to exhibit anti-inflammatory activity. For example, one compound was found to inhibit cytokines secretion of macrophages through suppressing the TLR4/p38 signaling pathway .
将来の方向性
特性
IUPAC Name |
5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-3-8-20-18(2)26-23-21(19-9-5-4-6-10-19)17-25-28(23)22(20)24-11-7-12-27-13-15-29-16-14-27/h3-6,9-10,17,24H,1,7-8,11-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJSOLLWPSSYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)NCCCN3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline](/img/structure/B2963017.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2963018.png)


![4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B2963021.png)
![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2963022.png)

![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2963027.png)
![Ethyl 5-(butanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2963030.png)
![N-Ethyl-N-[2-[3-hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2963031.png)
![1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene](/img/structure/B2963032.png)
![2,4-Ditert-butyl-6-[[(1-hydroxy-3,3-dimethylbutan-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B2963033.png)

